molecular formula C10H9ClO2 B2551494 methyl 2-(3-chlorophenyl)prop-2-enoate CAS No. 64123-83-7

methyl 2-(3-chlorophenyl)prop-2-enoate

Cat. No.: B2551494
CAS No.: 64123-83-7
M. Wt: 196.63
InChI Key: XLIWHBWGBRQLQH-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)prop-2-enoate, also known as methyl 2-(3-chlorophenyl)acrylate, is an organic compound with the molecular formula C10H9ClO2. It is a derivative of acrylic acid and features a chlorinated phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-chlorophenyl)prop-2-enoate can be synthesized through the esterification of 3-chlorocinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-chlorophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(3-chlorophenyl)prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-chlorophenyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active 3-chlorophenylacrylic acid. This compound can then interact with cellular pathways, potentially affecting enzyme activity and signal transduction .

Comparison with Similar Compounds

  • Methyl 2-(2-chlorophenyl)prop-2-enoate
  • Methyl 2-(4-chlorophenyl)prop-2-enoate
  • Methyl 2-(3-bromophenyl)prop-2-enoate

Comparison: Methyl 2-(3-chlorophenyl)prop-2-enoate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions .

Properties

IUPAC Name

methyl 2-(3-chlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIWHBWGBRQLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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